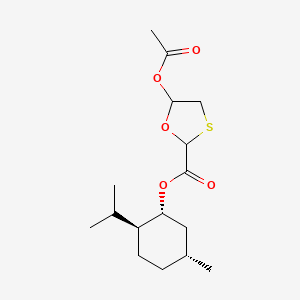
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal: is a synthetic steroid derivative. This compound is characterized by its unique structure, which includes a ketal group formed by the reaction of diethylene glycol with the 3,20-diketone moiety of the steroid backbone. This modification can influence the compound’s stability, solubility, and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal typically involves the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor, such as pregnenolone or a related compound.
Oxidation: The precursor undergoes oxidation to introduce the 3,11,20-trione functionality.
Ketal Formation: The 3,20-diketone moiety reacts with diethylene glycol under acidic conditions to form the 3,20-diethylene ketal.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and ketalization reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the ketone groups, converting them into alcohols.
Substitution: The hydroxyl groups at positions 17 and 21 can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or further oxidized ketones.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex steroid derivatives.
Analytical Standards: Employed as standards in analytical chemistry for the identification and quantification of related compounds.
Biology:
Enzyme Studies: Utilized in studies of steroid-metabolizing enzymes to understand their specificity and activity.
Medicine:
Pharmacological Research: Investigated for potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Industry:
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The ketal group may enhance the compound’s stability and bioavailability, allowing for more effective interaction with its targets.
Comparaison Avec Des Composés Similaires
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione: A closely related compound with a similar steroid backbone but lacking the diethylene ketal group.
4,5β-Dihydrocortisone: Another steroid derivative with different functional groups and biological activity.
Uniqueness: The presence of the 3,20-diethylene ketal group in 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal distinguishes it from other similar compounds. This modification can enhance the compound’s stability, solubility, and potentially its biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPHCSOODSGESM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)






![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)

